molecular formula C22H22N4O4S2 B2504071 ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207045-96-2

ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2504071
CAS No.: 1207045-96-2
M. Wt: 470.56
InChI Key: SELJJXQWTYWTRA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S2 and its molecular weight is 470.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific interactions would depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities . The specific pathways affected would depend on the exact structure and functional groups present in the compound.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution. The specific ADME properties would depend on the exact structure and functional groups present in the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . The specific effects would depend on the exact structure and functional groups present in the compound.

Properties

IUPAC Name

ethyl 2-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-2-30-20(29)15-8-9-16-19(15)26-22(32-16)25-18(28)11-14-12-31-21(23-14)24-17(27)10-13-6-4-3-5-7-13/h3-7,12,15H,2,8-11H2,1H3,(H,23,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELJJXQWTYWTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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